Fmoc-L-3-Aminomethylphe(Boc)

説明

BenchChem offers high-quality Fmoc-L-3-Aminomethylphe(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-3-Aminomethylphe(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Fmoc-L-3-Aminomethylphe(Boc) in Advanced Peptide Synthesis

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) (CAS: 266999-24-0) is a specialized non-natural amino acid used to introduce a primary amine functionality onto the aromatic side chain of a phenylalanine residue.[1] Unlike standard lysine or ornithine residues, which present amines on flexible aliphatic chains, this building block rigidly projects the amine from the meta-position of the phenyl ring.

This guide details the strategic application of this residue in Solid Phase Peptide Synthesis (SPPS), focusing on its role in peptidomimetics , cation-pi interaction engineering , and post-cleavage bioconjugation .

Part 1: Chemical Architecture & Strategic Utility

The Molecule

The residue is a hybrid structural motif. It retains the hydrophobic core of phenylalanine while introducing a masked cationic site.

-

Backbone Protection: Fmoc (Base-labile; removed by Piperidine).

-

Side-Chain Protection: Boc (Acid-labile; removed by TFA).

-

Geometry: The aminomethyl group is at the 3-position (meta). This vector is critical for accessing binding pockets that para-substituted or aliphatic amines cannot reach.

Why Use This Residue? (The "Why")

| Feature | Advantage over Lysine/Arginine | Advantage over Phenylalanine |

| Conformational Rigidity | The phenyl ring restricts the rotameric freedom of the amine, reducing the entropic penalty upon binding. | Adds solubility and a handle for chemical modification.[2][3][4] |

| Electronic Profile | Facilitates strong cation- | Introduces polarity to an otherwise hydrophobic region, improving ADME properties. |

| Orthogonality | Allows standard Fmoc SPPS. The side chain remains protected until global cleavage. | N/A |

Part 2: Critical Decision Matrix (Boc vs. Mtt)

Before starting synthesis, you must validate that the (Boc) protected variant is the correct choice for your workflow. The (Boc) group is removed during the final cleavage step with Trifluoroacetic acid (TFA).

-

Use Fmoc-L-3-Aminomethylphe(Boc) if:

-

You require a free primary amine in the final soluble peptide.

-

You plan to perform solution-phase cyclization or conjugation after cleavage.

-

You are conducting SAR (Structure-Activity Relationship) studies to scan for cation-pi interactions.

-

-

Do NOT use this variant (Use Mtt or Alloc instead) if:

-

You require on-resin modification (e.g., attaching a dye or stapling) while the peptide is still anchored. The high acid concentration required to remove Boc will likely cleave the peptide from the resin.

-

Figure 1: Decision tree for selecting the correct protecting group strategy.

Part 3: Experimental Protocol (SPPS)

This protocol assumes a standard automated or manual synthesis scale (0.1 mmol).

Materials

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Coupling Reagents: DIC/OxymaPure (preferred for lower racemization) or HATU/DIEA.

-

Solvent: DMF (peptide grade).

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow

Step 1: Coupling

The steric bulk of the meta-aminomethyl group is moderate. Standard coupling times are usually sufficient, but "double coupling" is recommended to ensure high yield.

-

Dissolve: 4.0 eq of Fmoc-L-3-Aminomethylphe(Boc)-OH and 4.0 eq of OxymaPure in DMF.

-

Activate: Add 4.0 eq of DIC. React for 2 minutes.

-

Add to Resin: Transfer solution to the reaction vessel.

-

Incubate: Shake at room temperature for 45–60 minutes.

-

Wash: DMF (3x), DCM (3x).

-

Test: Perform a Kaiser test. If blue (incomplete), repeat coupling.

Step 2: Fmoc Deprotection

Standard conditions apply.

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: Treat 2 x 10 minutes.

-

Wash: Extensive DMF washing is crucial to remove piperidine adducts.

Step 3: Global Cleavage & Side-Chain Deprotection

This is the critical step where the (Boc) group is removed to reveal the primary amine.

-

Cocktail: Prepare TFA/Triisopropylsilane/Water (95:2.5:2.5).

-

Incubation: 2 to 3 hours at room temperature. Note: The aminomethyl carbamate is generally stable, but ensure full 2 hours for complete Boc removal.

-

Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate in cold diethyl ether.

Post-Cleavage Application: Bioconjugation

Once cleaved, the peptide contains a free primary amine at the meta-phenyl position.

-

Reaction: Selective acylation (e.g., with NHS-esters of fluorophores).

-

pH Control: Maintain pH 7.5–8.0. The pKa of the benzylamine-like side chain is slightly lower (~9.0–9.5) than a Lysine epsilon-amine (~10.5), potentially allowing for selective labeling at controlled pH if other amines are present.

Part 4: Mechanism of Action (Pathway Diagram)

The following diagram illustrates the chemical transformation of the residue during the synthesis lifecycle.

Figure 2: The chemical lifecycle of the residue from coupling to final deprotection.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance at the meta position. | Switch to HATU/HOAt activation. Perform double coupling (2 x 30 min). |

| Low Solubility | Hydrophobic clustering of the Fmoc-AA. | Dissolve the amino acid in NMP instead of DMF. |

| Side Reactions | Alkylation of Trp/Met during cleavage (Boc cation generation). | Ensure TIS (Triisopropylsilane) or EDT (Ethanedithiol) is present in the cleavage cocktail as a scavenger. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context: Orthogonality of Boc/Fmoc). Retrieved from [Link]

Sources

Foreword: The Strategic Importance of Bifunctional Scaffolds in Peptide Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-L-3-Aminomethylphe(Boc)

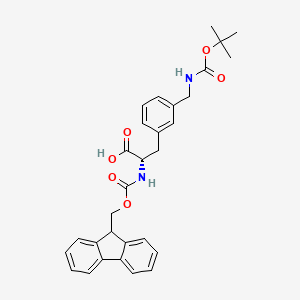

In the landscape of modern peptide science and drug development, the rational design of peptide-based therapeutics hinges on the ability to move beyond the canonical 20 amino acids. Unnatural amino acids (UAAs) are instrumental in conferring enhanced stability, modulating receptor affinity, and introducing novel functionalities. Among these, Fmoc-L-3-Aminomethylphe(Boc), designated systematically as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid, represents a particularly strategic building block.

This molecule is a bifunctional scaffold. It provides the core phenylalanine structure while presenting a side-chain aminomethyl group. This side-chain amine is orthogonally protected with a tert-butoxycarbonyl (Boc) group, which is labile to acid, while the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This elegant orthogonal protection scheme is the cornerstone of its utility, enabling chemists to selectively unmask and functionalize either the N-terminus for peptide elongation or the side-chain amine for conjugation, cyclization, or branching.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deep understanding of the compound's properties, the causality behind its analytical characterization, and field-proven protocols for its application, ensuring both scientific integrity and practical success.

Chemical Identity and Structure

The precise chemical identity of a synthetic building block is paramount for reproducibility and regulatory compliance.

-

Systematic Name: (2S)-3-(3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

-

Common Synonyms: Fmoc-L-Phe(3-CH2NHBoc)-OH, Fmoc-m-(Boc-aminomethyl)-L-Phe-OH[1]

-

CAS Number: 266999-24-0[1]

-

Molecular Formula: C₃₀H₃₂N₂O₆[1]

-

Molecular Weight: 516.58 g/mol [1]

The structure features two critical protecting groups whose distinct chemical labilities are fundamental to its function in complex synthetic strategies.[2] The Fmoc group is stable under acidic conditions but is readily cleaved by bases (e.g., piperidine), while the Boc group is stable to base but is cleaved by acids (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality allows for precise, stepwise manipulation during Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical structure of Fmoc-L-3-Aminomethylphe(Boc).

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for appropriate handling, storage, and application.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White powder | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1] |

| Molecular Weight | 516.58 g/mol | [1] |

| Optical Rotation | [α]D25 = -26 ± 2º (c=1 in DMF) | [1] |

| Melting Point | Not Reported | [5] |

| Storage Temperature | 0 - 8 °C | [1] |

Appearance, Storage, and Stability

Fmoc-L-3-Aminomethylphe(Boc) is supplied as a stable white powder.[1] For long-term viability, it is critical to store the compound under refrigerated conditions (0 - 8 °C) in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] As with most Fmoc-protected amino acids, prolonged exposure to basic environments, even weak ambient amines, can lead to premature deprotection of the α-amino group, compromising purity and synthetic outcomes.

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from its widespread use in SPPS provides a strong qualitative profile. The compound is readily soluble in N,N-dimethylformamide (DMF), the workhorse solvent for peptide synthesis. It is also expected to be soluble in other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like dichloromethane (DCM) may be moderate, while it is anticipated to be poorly soluble in non-polar solvents such as toluene and diethyl ether, and virtually insoluble in water.

-

Expert Insight: The high solubility in DMF is a key functional attribute, allowing for the preparation of concentrated stock solutions (e.g., 0.4 M) necessary for efficient coupling reactions in automated or manual synthesizers, thereby minimizing reaction volumes and maximizing coupling kinetics.

Thermal Properties

A defined melting point for Fmoc-L-3-Aminomethylphe(Boc) is not consistently reported in the literature or on supplier datasheets.[5] This is not uncommon for complex, high molecular weight protected amino acids. Such molecules may undergo decomposition or degradation at elevated temperatures before a sharp melting point is observed. Therefore, techniques like differential scanning calorimetry (DSC) would be required for a definitive thermal analysis, but for practical synthetic purposes, this data is non-critical.

Optical Properties

The stereochemical integrity of an amino acid building block is crucial for the biological activity of the final peptide. Fmoc-L-3-Aminomethylphe(Boc) is the L-enantiomer. Its chirality is confirmed by its specific optical rotation, a key quality control parameter. The reported value is [α]D25 = -26 ± 2º when measured at a concentration of 1 g/100 mL in DMF.[1] This levorotatory behavior confirms the (S)-configuration at the α-carbon.

Spectroscopic and Chromatographic Characterization

Robust analytical methods are required to validate the identity, purity, and integrity of the compound before its use in synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids. The highly conjugated fluorenyl system of the Fmoc group provides a strong chromophore, making UV detection highly sensitive, typically at wavelengths between 265 nm and 301 nm. A reversed-phase method is the most effective approach for analysis.

Caption: Workflow for HPLC purity analysis of Fmoc-L-3-Aminomethylphe(Boc).

Self-Validating Experimental Protocol for HPLC Analysis:

-

System & Column: Utilize a standard HPLC system with a UV detector. The analytical column of choice is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

-

Causality: TFA is an ion-pairing agent that sharpens peaks by masking residual silanols on the stationary phase and ensuring the carboxyl group is protonated.

-

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 1:1 mixture of ACN and water. Ensure complete dissolution before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 30% B

-

21-25 min: 30% B (re-equilibration)

-

-

-

Trustworthiness Check: The primary peak should be sharp and symmetrical. The purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks. A purity of ≥98% is expected.[1] Common impurities might include the free amino acid (no Fmoc group) or dibenzofulvene adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not publicly cataloged, the expected ¹H and ¹³C NMR signals can be predicted based on the molecule's structure. This serves as a powerful identity confirmation tool.

-

Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

-

Fmoc Group: A series of multiplets between 7.2 and 7.9 ppm corresponding to the 8 aromatic protons of the fluorenyl system. A characteristic multiplet around 4.2-4.5 ppm for the CH and CH₂ protons of the methoxycarbonyl linker.

-

Phenylalanine Core & Side Chain: Aromatic protons of the central phenyl ring will appear as multiplets between 7.0 and 7.3 ppm. The Cα-H proton will be a multiplet around 4.6 ppm, coupled to the Cβ protons. The Cβ-CH₂ protons will appear as diastereotopic multiplets (a complex ABX system) around 2.9-3.2 ppm. The aminomethyl (-CH₂-NH-) protons will be a doublet around 4.3 ppm.

-

Boc Group: A sharp, strong singlet at approximately 1.4 ppm, integrating to 9 protons, which is the hallmark signal for the tert-butyl group.

-

Amine/Acid Protons: Broad singlets for the NH and COOH protons, whose chemical shifts are highly dependent on solvent and concentration.

-

-

Expected ¹³C NMR Features:

-

Carboxyl Carbon (COOH): ~172-175 ppm.

-

Carbamate Carbons (C=O): ~155-157 ppm for both Fmoc and Boc groups.

-

Aromatic Carbons: A cluster of signals between ~120 and 145 ppm.

-

Boc Quaternary Carbon: ~80 ppm.

-

Cα Carbon: ~55 ppm.

-

Fmoc Linker Carbons: ~67 ppm (CH₂) and ~47 ppm (CH).

-

Cβ and Aminomethyl Carbons: ~37-45 ppm.

-

Boc Methyl Carbons: A strong signal around 28 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight.

-

Calculated Exact Mass: 516.2260 g/mol for C₃₀H₃₂N₂O₆.

-

Expected Ions (Positive Mode ESI):

-

[M+H]⁺: m/z 517.2338

-

[M+Na]⁺: m/z 539.2158

-

[M+K]⁺: m/z 555.1897

-

-

Expert Insight: The presence of the [M+H]⁺ ion as the base peak with the correct isotopic pattern provides unambiguous confirmation of the compound's identity and elemental composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-3-Aminomethylphe(Boc) is as a specialized building block in Fmoc-based SPPS.[1] Its structure allows for the introduction of a protected primary amine on the side chain, which can be used for post-synthetic modifications.

Caption: SPPS cycle for incorporating Fmoc-L-3-Aminomethylphe(Boc).

Step-by-Step Workflow for Incorporation:

This protocol assumes a standard manual or automated SPPS process starting from a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: The peptide-resin is first swollen in DMF for 15-30 minutes to ensure all reactive sites are accessible.

-

Coupling Reaction: a. Activation: In a separate vessel, dissolve Fmoc-L-3-Aminomethylphe(Boc) (3-5 equivalents relative to resin loading), a coupling agent like HATU (3-5 eq.), and an organic base like DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-5 minutes. b. Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture for 1-2 hours at room temperature. c. Causality: HATU is a highly effective uronium-based activator that minimizes racemization. DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using an excess of reagents drives the coupling reaction to completion.

-

Washing: After coupling, the resin is thoroughly washed with DMF (3-5 times) to remove all excess reagents and byproducts.

-

Fmoc Deprotection: a. Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[1] b. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. c. Self-Validation: The progress of Fmoc deprotection can be monitored by taking an aliquot of the piperidine solution and measuring its UV absorbance at ~301 nm. A strong absorbance indicates the presence of the dibenzofulvene-piperidine adduct, confirming successful deprotection.

-

Final Washing: The resin is again washed thoroughly with DMF (3-5 times) to remove piperidine and the deprotection byproducts.

The resin is now ready for the next coupling cycle. The Boc group on the side chain remains intact throughout this process and is only removed during the final acid-mediated cleavage from the resin.

Conclusion

Fmoc-L-3-Aminomethylphe(Boc) is a high-value, strategically designed amino acid derivative that offers peptide chemists a reliable tool for introducing a latent reactive handle. Its well-defined physicochemical properties, including high purity, specific optical rotation, and excellent solubility in relevant solvents, ensure its consistent performance. The orthogonal Fmoc/Boc protection scheme is the key to its utility, enabling precise control over peptide elongation and side-chain functionalization. By following the robust analytical and synthetic protocols outlined in this guide, researchers can confidently incorporate this versatile building block to advance the synthesis of complex peptides for therapeutic and research applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Fmoc-l-3-aminomethylphe(boc). Retrieved from [Link]

-

Capot Chemical. (n.d.). 266999-24-0 | Fmoc-L-3-Aminomethylphe(Boc). Retrieved from [Link]

-

Chemsrc.com. (n.d.). Fmoc-L-3-Aminomethylphe(Boc) Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

American Elements. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-L-Phe(3-CH2NH-Boc)-OH. Retrieved from [Link]

-

PubMed. (1995). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives. Retrieved from [Link]

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

NIH National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: Preservation & Stability of Fmoc-L-3-Aminomethylphe(Boc)

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) is a critical peptidomimetic building block used to introduce cationic character or chemical handles into peptide backbones. Its structural integrity relies on the orthogonality of its protecting groups: the base-labile Fmoc (α-amino) and the acid-labile Boc (side-chain aminomethyl).

Improper storage leads to two primary failure modes: spontaneous Fmoc cleavage (driven by trace bases or moisture) and premature Boc removal (driven by acidic vapors), both of which result in polymerization or truncated synthesis. This guide outlines the mandatory protocols to maintain >98% purity over extended periods.

Quick Reference: Storage Matrix

| Parameter | Long-Term Storage (>1 Month) | Short-Term / Active Use (<1 Month) |

| Temperature | -20°C (± 5°C) | +2°C to +8°C |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly capped, Desiccated |

| Container | Amber Glass (UV protection) | Amber Glass or opaque HDPE |

| Desiccant | Silica Gel or P₂O₅ (in secondary container) | Silica Gel packets |

| Shelf Life | 24 Months (if strictly followed) | 6-12 Months |

Chemical Identity & Structural Vulnerabilities[1][2]

To preserve this reagent, one must understand the specific chemical threats to its stability. Unlike standard Fmoc-Phe-OH, the 3-aminomethyl side chain introduces a unique "self-destruct" risk if the Boc group is compromised.

Molecule: Fmoc-L-3-Aminomethylphenylalanine(Boc) CAS: 266999-24-0 Formula: C₃₀H₃₂N₂O₆ MW: 516.6 g/mol

The "Auto-Aminolysis" Threat

The most critical insight for this specific molecule is the risk of auto-aminolysis .

-

Trigger: Exposure to acidic vapors (e.g., TFA stored in the same refrigerator) cleaves the side-chain Boc group.

-

Mechanism: The now-exposed side-chain amine (primary amine) is highly nucleophilic.

-

Result: This amine attacks the Fmoc group of neighboring molecules (acting like piperidine), causing a cascade of deprotection and polymerization.

Degradation Pathways Visualization

Figure 1: Degradation logic showing how environmental stressors trigger specific chemical failures. Note the critical pathway where acid exposure leads to side-chain deprotection and subsequent self-destruction.

Detailed Storage Protocols

Long-Term Preservation (-20°C)

Objective: Kinetic arrest of hydrolysis and spontaneous deprotection.

-

Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Plastic (polypropylene) is permeable to acid vapors over years and should be avoided for the primary container.

-

Desiccation: Place the primary vial inside a larger secondary jar containing a color-indicating desiccant (e.g., Drierite).

-

Atmosphere: Flush the headspace of the vial with dry Argon or Nitrogen before sealing. This prevents oxidation of the methionine-like aromatic ring (though less sensitive than Met/Trp, it prevents general oxidative stress).

-

Isolation: CRITICAL: Do NOT store in the same freezer compartment as volatile acids (TFA, HCl) or volatile bases (DIPEA, Piperidine). Cross-contamination via vapor is the #1 cause of failure for this reagent.

Handling & Thawing (The "warm-up" Rule)

Condensation is the enemy. Opening a cold vial in a warm, humid lab introduces water immediately.

Protocol:

-

Remove vial from freezer.

-

Place in a desiccator at room temperature.

-

Wait 45–60 minutes until the vial feels neutral to the touch.

-

Only then break the seal.

-

Weigh out the required amount quickly.[1]

-

Flush with inert gas and re-seal immediately.

Quality Control & Re-Validation

Before committing this expensive building block to a synthesis, validate its purity.

QC Decision Tree

Figure 2: Step-by-step Quality Control workflow to ensure reagent integrity prior to synthesis.

Analytical Parameters

-

Visual: Should be a white to off-white powder. Yellowing indicates Fmoc cleavage (dibenzofulvene formation).

-

HPLC: Standard C18 gradient (Water/Acetonitrile + 0.1% TFA). Look for a front-running peak (Fmoc-OH) or a late-eluting peak (Fmoc-cleaved species).

-

TLC (Rapid Check):

-

Solvent: CHCl₃/MeOH/HOAc (90:8:2).

-

Visualization: UV (254nm) and Ninhydrin.

-

Result: Ninhydrin should be negative (blocked amines). If positive (purple spot), the Boc or Fmoc has fallen off.

-

Operational Handling & Solubilization

Solubilization for SPPS

Fmoc-L-3-Aminomethylphe(Boc) is hydrophobic.

-

Preferred Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Concentration: Typically 0.1M to 0.2M for automated synthesizers.

-

Additives: If solubility is sluggish, add 1% Triton X-100 or briefly sonicate (max 30 seconds) at room temperature. Do not heat above 30°C to dissolve, as this promotes racemization.

Activation Guidelines

-

Recommended: DIC/Oxyma Pure or HBTU/DIEA.

-

Racemization Risk: Phenylalanine derivatives are prone to racemization via oxazolone formation during activation.

-

Mitigation: Use Oxyma Pure or HOAt as an additive. Keep activation times < 5 minutes before addition to the resin.

-

Base Usage: When using HBTU/HATU, use the minimum amount of base (DIEA/NMM) required (1.95 equivalents relative to AA). Excess base drives racemization.

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][][5][6][7][8][] Chemical Reviews, 109(6), 2455-2504. (General grounding on Fmoc/Boc orthogonality).

Sources

Technical Guide: Fmoc-L-3-Aminomethylphe(Boc) for Side-Chain Modifications

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) (CAS: 266999-24-0) is a specialized non-canonical amino acid (NCAA) designed for the precise introduction of a reactive primary amine into a peptide sequence. Unlike Lysine, which presents an amine via a flexible aliphatic chain, this phenylalanine derivative displays the amine via a rigid phenyl ring at the meta position.

This structural rigidity reduces conformational entropy penalties upon binding, making it a "privileged scaffold" for peptidomimetics. The orthogonal protection scheme (Fmoc for backbone assembly, Boc for side-chain masking) dictates a specific workflow: the side-chain amine is liberated only during global cleavage (TFA treatment), positioning this building block as a premier tool for solution-phase late-stage diversification , including chemoselective labeling, macrocyclization, and PROTAC linker attachment.

Part 1: Chemical Architecture & Strategic Utility

Structural Logic

The molecule consists of an L-Phenylalanine core substituted at the 3-position (meta) with a methylamine group.

-

Fmoc (N-

): Base-labile. Removed by Piperidine.[1] Enables standard Fmoc SPPS assembly.[] -

Boc (Side-chain): Acid-labile. Stable to Piperidine. Removed by Trifluoroacetic Acid (TFA).[3]

-

Phenyl Spacer: Provides

-

The Orthogonality Matrix

The utility of this building block is defined by the stability profile of its protecting groups.

| Condition | Reagent | Fmoc (Backbone) | Boc (Side-chain) | Resin Linker (e.g., Wang/Rink) |

| Coupling | DIPEA/HBTU | Stable | Stable | Stable |

| Deprotection | 20% Piperidine | Removed | Stable | Stable |

| Cleavage | 95% TFA | Stable* | Removed | Cleaved |

*Fmoc is technically stable to acid, but is removed prior to cleavage in standard cycles.

Strategic Implication: Since Boc removal and Resin cleavage both occur in high acid (TFA), this building block is not suitable for on-resin modification (which would require Alloc or Mtt protection). It is designed for Post-Cleavage Modification .

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocol

Materials & Preparation

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Coupling Reagents: DIC/Oxyma Pure (preferred to reduce racemization) or HATU/DIPEA.

-

Solvent: DMF (peptide grade).

Step-by-Step Assembly

-

Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[1] Wash with DMF ( -

Coupling Fmoc-L-3-Aminomethylphe(Boc):

-

Dissolve 3.0 eq of AA and 3.0 eq of HATU in DMF.

-

Add 6.0 eq of DIPEA.

-

Critical: Pre-activate for only 30 seconds to minimize racemization of the sensitive phenylglycine-like core.

-

Add to resin and shake for 45–60 minutes.

-

-

Monitoring: Perform Kaiser test. If blue (incomplete), recouple using DIC/HOAt.

-

Elongation: Continue standard SPPS for the remainder of the sequence.

Global Cleavage & Side-Chain Liberation

This step simultaneously cleaves the peptide from the resin and removes the Boc group, unmasking the reactive amine.

-

Cocktail Preparation: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Reaction: Incubate resin with cocktail for 2–3 hours at room temperature.

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate in cold diethyl ether. -

Result: Crude peptide containing a free primary amine at the Phe-3 position.

Part 3: Post-Cleavage Modification Workflow

This is the primary application phase. The free amine serves as a "handle" for conjugation.

Chemoselective Ligation (NHS-Ester Labeling)

Objective: Attach a fluorophore or drug payload to the 3-aminomethyl group.

Protocol:

-

Purification: HPLC purify the crude peptide to remove scavengers (critical, as TIS interferes with conjugation). Lyophilize.

-

Dissolution: Dissolve peptide (1 mM) in anhydrous DMSO or DMF.

-

Buffer: Add reaction buffer (PBS or Borate, pH 8.3–8.5). Ensure final organic solvent content is <20% to prevent denaturation (if protein) or precipitation.

-

Coupling: Add NHS-Ester functionalized payload (1.2 – 1.5 eq) dissolved in DMSO.

-

Incubation: Agitate in dark for 1–2 hours at RT.

-

Quenching: Add Tris buffer (pH 8.0) or Ethanolamine to quench unreacted ester.

-

Final Purification: RP-HPLC.

Visualization of Workflow (DOT Diagram)

Caption: Workflow for integrating Fmoc-L-3-Aminomethylphe(Boc) into SPPS, culminating in post-cleavage diversification.

Part 4: Applications & Case Studies

DNA-Encoded Libraries (DELs)

In DEL synthesis, the "split-and-pool" method requires robust building blocks. The 3-aminomethylphe moiety acts as a branching point. After synthesis and cleavage, the free amine reacts with a library of carboxylic acids or sulfonyl chlorides, exponentially increasing the chemical space of the library while maintaining the rigid phenylalanine core for receptor binding.

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a linker between the E3 ligase ligand and the protein of interest ligand.

-

Advantage: Using L-3-Aminomethylphe allows the linker to exit the peptide binding groove at a 90° angle (relative to the backbone), often improving the ternary complex stability compared to C-terminal or N-terminal attachment.

Peptide Stapling

While "stapling" is often done on-resin (using olefin metathesis), "chemical stapling" can be performed in solution using bis-electrophiles (e.g., dibromoxylene) reacting with two 3-aminomethylphe residues placed at

Part 5: Troubleshooting & Critical Analysis

Solubility Data

| Solvent | Solubility (mg/mL) | Notes |

| DMF | >100 | Ideal for coupling reactions. |

| DCM | >50 | Good for swelling, less ideal for coupling due to aggregation. |

| Water | Insoluble | Protected form is hydrophobic. |

| DMSO | >100 | Use for solution-phase modification steps. |

Common Pitfalls

-

Incomplete Coupling: The steric bulk of the Boc-aminomethyl group can hinder coupling.

-

Solution: Use double coupling (

min) or switch to HATU at

-

-

Racemization: Phenylalanine derivatives are prone to racemization during activation if base concentration is too high.

-

Solution: Use Collidine instead of DIPEA, or use Oxyma/DIC which is essentially racemization-free.

-

-

Side-Chain Acylation: If the Boc group is prematurely lost (due to poor quality DCM/acid contamination), the side chain will be acylated during subsequent cycles.

-

Check: Ensure all solvents are amine-free and acid-free.

-

References

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Fmoc-L-3-Aminomethylphe(Boc) supplier information and purity standards.

Advanced Sourcing, Quality Assurance, and Application in Solid-Phase Peptide Synthesis

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc)-OH (CAS: 266999-24-0) is a critical non-canonical amino acid (NCAA) used to introduce cationic functionalities or conformational constraints into peptide backbones. Unlike standard Lysine or Ornithine, the amine functionality here is displayed via a benzyl linker at the meta position of the phenylalanine ring. This unique geometry is pivotal for designing peptidomimetics, enzyme inhibitors, and "stapled" peptides where precise side-chain orientation dictates binding affinity.

This guide provides a self-validating framework for sourcing, verifying, and utilizing this derivative in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Part 1: Molecular Profile & Chemical Utility

Before integration into a synthesis workflow, the chemical identity must be rigorously defined to prevent isomeric confusion (specifically distinguishing from the para isomer or the direct amino-phenyl derivative).

| Parameter | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(t-butoxycarbonylaminomethyl)-L-phenylalanine |

| Common Abbreviation | Fmoc-Phe(3-CH₂NHBoc)-OH |

| CAS Number | 266999-24-0 |

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.59 g/mol |

| Protecting Groups | Fmoc (Base labile; |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.[1] |

Scientific Rationale for Selection:

The meta-aminomethyl group serves as a "extended" cationic site. When deprotected (Boc removal via TFA), the resulting primary amine (

Part 2: Supply Chain & Sourcing Landscape

Sourcing NCAAs requires navigating between bulk chemical traders and specialized peptide reagent manufacturers. The following table aggregates verified supplier data based on the CAS 266999-24-0.

Table 1: Primary Supplier Intelligence

| Supplier | Catalog Ref | Purity Spec | Typical Pack Size | Notes |

| Chem-Impex Int. | 12767 | ≥ 98% (HPLC) | 1g, 5g, 25g | High reliability for stereochemical purity. Preferred for GMP-adjacent workflows. |

| Sigma-Aldrich | 266999-24-0 | ≥ 95% | 250mg, 1g | Often sourced via third-party partners (Ambeed/Millipore). Good for small-scale R&D. |

| Aapptec | UFF159 | ≥ 98% | Custom | Specializes in peptide reagents; good source for bulk inquiries. |

| BLD Pharm | BD159423 | ≥ 95% | 100mg - 5g | Cost-effective for initial screening; rigorous in-house QC recommended. |

Critical Procurement Warning: Ensure the vendor explicitly states "3-Aminomethyl" or "meta" . Confusion with 4-Aminomethyl (para) or 3-Amino (aniline derivative) is common in catalog databases.

Part 3: Quality Assurance & Purity Standards

Trusting a Certificate of Analysis (CoA) without verification is a risk in high-value synthesis. The following protocol defines the "Gold Standard" for acceptance.

3.1 The "Self-Validating" QC Workflow

Do not commit the reagent to synthesis until it passes the Triad Check :

-

Identity (MS/NMR): Confirm it is not the para isomer.

-

Purity (RP-HPLC): Ensure no truncated Fmoc-byproducts.

-

Chirality (Chiral HPLC): Verify L-enantiomer excess (>99% ee).

3.2 Visualization: QC Decision Tree

The following diagram outlines the logical flow for material acceptance.

Caption: Logical workflow for incoming raw material verification (QC Triad).

Part 4: Experimental Application (SPPS Protocol)

This derivative is compatible with standard Fmoc/tBu strategies. However, the bulky side chain and aromatic rigidity can induce steric hindrance during coupling.

4.1 Coupling Protocol

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HBTU to reduce racemization risk).

-

Solvent: DMF (N,N-Dimethylformamide).

-

Stoichiometry: 3-4 eq. Amino Acid : 3-4 eq. Activator : 1 eq. Resin sites.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash DMF ( -

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Phe(3-CH₂NHBoc)-OH (3 eq.) and Oxyma Pure (3 eq.) in minimum DMF.

-

Add DIC (3 eq.) and allow to activate for 2-3 minutes. Note: Solution should remain clear.

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 60-90 minutes.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

If Blue: Incomplete coupling. Re-couple using HATU/HOAt/DIEA (3 eq).

-

If Colorless: Proceed.

-

-

Capping (Optional but Recommended): Acetic Anhydride/Pyridine in DMF to cap unreacted amines.

4.2 Cleavage & Workup

The Boc group on the side chain is acid-labile and will be removed simultaneously with the peptide cleavage from the resin.

-

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

-

Time: 2-3 hours at Room Temperature.

-

Result: The side chain converts from

to

4.3 Visualization: Synthesis Cycle

Caption: Fmoc SPPS cycle optimized for sterically hindered NCAAs.

Part 5: Handling & Stability Data

-

Storage: Store at +2°C to +8°C in a desiccator. For long-term (>6 months), store at -20°C .

-

Hygroscopicity: Moderate. Allow bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester over time.

-

Light Sensitivity: Protect from intense light; amber vials recommended.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504. (Context on Orthogonal Protection Strategies).

- Albericio, F., & Tyley, A. (2013). "Solid-Phase Synthesis of Peptides Containing Non-Proteinogenic Amino Acids." Methods in Molecular Biology. (Protocol grounding for NCAAs).

Sources

Strategic Selection in SPPS: A Technical Comparative of Fmoc vs. Boc Chemistries

Executive Summary: The Divergence of Strategy

Solid Phase Peptide Synthesis (SPPS) is the engine of modern peptide drug discovery.[] While the fundamental premise—stepwise elongation on an insoluble support—remains unchanged since R.B. Merrifield’s Nobel Prize-winning work, the chemical strategy chosen (

This guide provides a rigorous technical comparison between the two dominant strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). While Fmoc is currently the industry standard for routine synthesis and GMP manufacturing due to its orthogonal safety profile, Boc remains indispensable for specific "difficult" sequences and thioester generation.

Mechanistic Foundations

The core difference lies in the concept of Orthogonality versus Graduated Acidolysis .

The Boc Strategy: Graduated Acidolysis

The Boc group relies on differential acid sensitivity. The

-

Mechanism: Acid-catalyzed elimination releasing isobutylene and CO

. -

Risk: The peptide is exposed to acid repeatedly during every cycle, which can lead to premature side-chain deprotection or acid-catalyzed side reactions (e.g., alkylation of Tryptophan).

The Fmoc Strategy: True Orthogonality

The Fmoc group introduces a base-labile dimension.[2] The

-

Mechanism: Base-induced

-elimination via the E1cB mechanism, releasing dibenzofulvene. -

Benefit: The side chains are never exposed to the deprotection reagent (base), and the

-

Visualizing the Chemical Logic

Figure 1: Mechanistic comparison showing the chemical orthogonality of Fmoc vs. the acid-gradient reliance of Boc chemistry.

Detailed Experimental Protocols

These protocols represent standard manual synthesis workflows. Automated synthesizers follow similar logic but optimize wash volumes and times.

Fmoc Synthesis Cycle

Reagents:

-

Resin: Wang or Rink Amide (0.3–0.8 mmol/g loading).

-

Deprotection: 20% Piperidine in DMF (v/v).

-

Coupling: 5 eq. Amino Acid, 4.9 eq. HBTU, 10 eq. DIEA in DMF.

-

Cleavage: TFA/TIS/H

O (95:2.5:2.5).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

-

Wash: Flow wash with DMF (5 x 1 min) to remove piperidine and dibenzofulvene. Critical: Residual piperidine will cause racemization during activation.

-

Coupling: Dissolve AA, HBTU, and DIEA in DMF. Add to resin.[] Shake for 45–60 min.

-

Wash: Flow wash with DMF (5 x 1 min).

-

Kaiser Test: Verify coupling completion (Blue = Free amine/Incomplete; Yellow = Complete).

-

Final Cleavage: Treat resin with TFA cocktail for 2–3 hours. Precipitate in cold diethyl ether.

Boc Synthesis Cycle

Reagents:

-

Resin: PAM or MBHA (0.5–1.0 mmol/g loading).

-

Deprotection: 50% TFA in DCM (v/v).

-

Neutralization: 10% DIEA in DCM.

-

Coupling: 5 eq. Amino Acid, 5 eq. DCC (or HBTU/DIEA) in DCM/DMF.

-

Cleavage: Anhydrous HF with p-cresol/dimethylsulfide scavengers (Special HF apparatus required).

Step-by-Step Workflow:

-

Swelling: Swell resin in DCM for 30 min.

-

Deprotection: Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min).

-

Wash: DCM (5 x 1 min).

-

Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Critical: Boc deprotection leaves the amine as a TFA salt; it must be neutralized to couple.

-

Coupling: Add pre-activated AA to resin. Shake for 1–2 hours.

-

Wash: DCM (5 x 1 min).

-

Final Cleavage: Transfer resin to Teflon vessel. Treat with liquid HF at 0°C for 1 hour. Hazard: HF is fatal upon skin contact and dissolves glass.

Comparative Analysis: Data & Performance

The following table summarizes the operational differences critical for decision-making in a lab setting.

| Feature | Fmoc Strategy | Boc Strategy |

| Primary Solvent | DMF / NMP | DCM (swells polystyrene better) |

| Deprotection | Base (Piperidine) | Acid (TFA) |

| Cleavage Reagent | TFA (Corrosive, manageable) | HF (Highly Toxic, requires Teflon) |

| Aggregation | High (H-bonds stabilize | Low (TFA protonates chains, disrupting H-bonds) |

| Solubility | Intermediates often less soluble | Intermediates generally more soluble |

| Side Reactions | Aspartimide (Asp-Gly), Base-catalyzed racemization | Acid-catalyzed alkylation (Trp, Met), Benzyl cation capture |

| Cost | Higher (Reagents), Lower (Infrastructure) | Lower (Reagents), Higher (HF Apparatus) |

| Automation | Excellent (Standard) | Difficult (Corrosive vapors, precipitation) |

The Aggregation Factor

One of the few areas where Boc outperforms Fmoc is in the synthesis of "difficult sequences" (hydrophobic stretches). In Boc chemistry, the

-

Mitigation in Fmoc: Use of Pseudoproline dipeptides or Hmb-protected amino acids to disrupt secondary structure.

Strategic Decision Matrix

When should a researcher choose one over the other? Use the logic flow below to determine the optimal pathway.

Figure 2: Decision tree for selecting Fmoc vs. Boc based on sequence difficulty, safety infrastructure, and downstream application.

Conclusion

For 95% of modern applications, Fmoc chemistry is the superior choice . Its orthogonality simplifies purification, eliminates the lethal risks of HF, and is highly amenable to high-throughput automation.

However, Boc chemistry remains a vital tool in the arsenal of the expert peptide chemist. It is irreplaceable for:

-

Synthesizing thioesters for Native Chemical Ligation (NCL).

-

Constructing peptides that are unstable to base (e.g., certain depsipeptides).

-

Overcoming extreme aggregation in long, hydrophobic sequences where Fmoc synthesis fails despite pseudoproline usage.

References

-

Merrifield, R. B. (1963).[3][4][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[6]

-

Behrendt, R., White, P., & Offer, J. (2016).[7] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.

Sources

- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Efficiency HATU Activation Protocol for Fmoc-L-3-Aminomethylphe(Boc) Coupling

Executive Summary

This application note details the optimized protocol for coupling Fmoc-L-3-Aminomethylphe(Boc)-OH , a non-standard phenylalanine derivative characterized by significant steric bulk and side-chain hydrophobicity. While standard carbodiimide chemistries (DIC/HOBt) often result in sluggish kinetics and incomplete coupling for such derivatives, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides superior acylating power.

This guide focuses on minimizing racemization (epimerization) and preventing guanidinylation (capping of the N-terminus), two common failure modes when using uronium/aminium reagents.

Scientific Background & Mechanism[1]

The Challenge: Fmoc-L-3-Aminomethylphe(Boc)

The target amino acid features a meta-substituted aminomethyl group protected by tert-butyloxycarbonyl (Boc).

-

Steric Hindrance: The meta-substituent creates a rigid bulk that impedes the approach of the incoming amine nucleophile.

-

Aggregation: The hydrophobic aromatic core promotes beta-sheet formation (aggregation) on the resin, further reducing coupling efficiency.

The Solution: HATU Activation

HATU is a "gold standard" reagent for difficult couplings. Its superiority over HBTU/TBTU lies in the 7-azabenzotriazole (HOAt) leaving group.

The Neighboring Group Effect (Anchimeric Assistance): Unlike the benzotriazole in HBTU, the pyridine nitrogen in the HOAt moiety of HATU forms an intramolecular hydrogen bond with the incoming amine. This coordinates the nucleophile, significantly accelerating the rate of aminolysis and reducing the time the activated ester is exposed to basic conditions, thereby suppressing racemization.

Mechanism of Action

-

Activation: The carboxylate of the amino acid attacks the uronium carbon of HATU.

-

Intermediate: An unstable O-acyl(tetramethyl)isouronium salt is formed.[1]

-

Active Ester: The HOAt anion attacks the intermediate, forming the highly reactive OAzt ester .[2][3]

-

Aminolysis: The amine on the resin attacks the OAzt ester to form the peptide bond.

Figure 1: Mechanistic pathway of HATU activation. The formation of the OAzt ester is the critical rate-determining step for high-fidelity coupling.

Materials & Stoichiometry

To prevent the formation of guanidinylated byproducts (where HATU reacts directly with the N-terminus of the resin-bound peptide), the stoichiometry must be strictly controlled. Never use excess HATU relative to the Amino Acid. [4]

| Component | Equivalent (Eq) | Role | Notes |

| Fmoc-L-3-Aminomethylphe(Boc) | 1.0 | Limiting Reagent | Dry thoroughly before use. |

| HATU | 0.95 - 1.0 | Activator | Slight deficit prevents N-term capping. |

| DIEA (Diisopropylethylamine) | 2.0 | Base | 1 eq to neutralize AA, 1 eq for reaction. |

| DMF (Dimethylformamide) | N/A | Solvent | Must be amine-free and dry (anhydrous). |

Alternative Base: If racemization is observed (verified by chiral HPLC), substitute DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) .[5] TMP is a weaker base that minimizes proton abstraction from the alpha-carbon.

Experimental Protocol (Solid Phase)

Phase 1: Preparation

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine. Note: Residual piperidine will react with HATU.

Phase 2: Activation (The Critical Step)

Standard practice suggests "pre-activation" for bulky residues, but extended pre-activation with HATU causes epimerization. We use a "Flash Activation" protocol.

-

Weighing: Weigh Fmoc-L-3-Aminomethylphe(Boc)-OH (1.0 eq) and HATU (0.95 eq) into a clean, dry vial.

-

Dissolution: Dissolve the powders in minimal anhydrous DMF to achieve a concentration of 0.2 M - 0.3 M .

-

Why? High concentration drives second-order kinetics.

-

-

Base Addition: Add DIEA (2.0 eq) to the vial.

-

Flash Activation: Vortex for exactly 30-60 seconds .

-

Visual Cue: The solution will turn yellow/orange.[6] Do not wait longer than 2 minutes.

-

Phase 3: Coupling

-

Addition: Immediately transfer the activated solution to the resin reaction vessel.

-

Incubation: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 45 - 60 minutes at room temperature.

-

Note: For this specific bulky AA, heating to 50°C is permissible but increases racemization risk. Stick to RT for the first attempt.

-

-

Washing: Drain the vessel. Wash with DMF (3x), DCM (3x), and DMF (3x).

Phase 4: Monitoring

Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling. Proceed to "Double Coupling."

-

Colorless/Yellow beads: Successful coupling.

Workflow Diagram

Figure 2: Operational workflow for HATU-mediated coupling. Note the strict time limit on activation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion | Steric hindrance prevents access. | Double Couple: Repeat the coupling step with fresh reagents. Do not just extend time; fresh activated ester is needed. |

| Racemization (D-isomer) | Base concentration too high or activation too long. | 1. Switch base to Collidine (TMP) .2.[5] Reduce activation time to 0 seconds (In-situ activation: add reagents directly to resin). |

| Guanidinylation (+99 Da mass) | Excess HATU used.[7] | Ensure HATU is always slightly less than the Amino Acid (e.g., 0.95 eq). |

| Gelation of Resin | Aggregation of hydrophobic sequence. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% DBU (carefully) or chaotropic salts (LiCl). |

References

-

Carpino, L. A. (1993).[1][8] 1-Hydroxy-7-azabenzotriazole.[1][3][4][8] An efficient peptide coupling additive.[9][1][3][4][8][10][11][12] Journal of the American Chemical Society, 115(10), 4397-4398.[8] Link

- Foundational text establishing the superiority of HOAt/H

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 21-69. Link

- Comprehensive review detailing the mechanisms and side-reactions (guanidinyl

-

BenchChem. (2025).[1][3] Standard Protocol for HATU Peptide Coupling. Link

- General industrial standards for stoichiometry and solvent systems.

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

- Source for comparative reactivity data and base selection (DIEA vs Collidine).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 8. apexbt.com [apexbt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. peptide.com [peptide.com]

- 11. digital.csic.es [digital.csic.es]

- 12. nbinno.com [nbinno.com]

Technical Application Note: Synthesis of Cyclic Peptides Using Fmoc-L-3-Aminomethylphe(Boc)

Introduction & Strategic Rationale

The development of macrocyclic peptides is a cornerstone of modern drug discovery, particularly for targeting protein-protein interactions (PPIs) where "undruggable" flat surfaces require large, rigidified surface areas.

Fmoc-L-3-Aminomethylphe(Boc) (Fmoc-L-Phe(3-CH₂NHBoc)-OH) is a specialized building block designed to introduce a conformational constraint via a meta-substituted aromatic ring. Unlike flexible alkyl linkers (e.g., Lysine or Ornithine), the phenyl ring in the 3-position imposes a specific geometry (turn induction) that can pre-organize the peptide backbone, reducing the entropic penalty of cyclization and potentially improving binding affinity.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]

-

Rigidity: The aromatic ring restricts bond rotation, stabilizing secondary structures.

-

Orthogonality: The Fmoc group allows standard Solid Phase Peptide Synthesis (SPPS), while the Boc group on the aminomethyl handle is acid-labile, designed for removal during global deprotection.

-

Application: This residue is ideal for Lactam-based Macrocyclization (Side-chain to Tail or Side-chain to Side-chain) performed in the solution phase following resin cleavage.

Experimental Workflow Overview

The synthesis follows a "Linear-to-Cyclic" strategy.[1][2][3] Because the side-chain amine is Boc-protected, it will be deprotected simultaneously with the resin cleavage. Therefore, the cyclization must occur in solution.[3]

Logical Pathway

-

SPPS: Assembly of linear precursor on acid-labile resin.

-

Global Deprotection & Cleavage: Removal of Fmoc, Boc, and resin release (High TFA).

-

Work-up: Ether precipitation to isolate linear crude.

-

Macrocyclization: High-dilution coupling in solution (Amide bond formation).

-

Purification: RP-HPLC.

Figure 1: Workflow for synthesizing cyclic peptides using the acid-labile Boc-protected aminomethyl handle.

Detailed Protocols

Protocol A: Solid Phase Assembly (SPPS)

Objective: Synthesize the linear peptide sequence containing the Fmoc-L-3-Aminomethylphe(Boc) residue.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang/2-CTC (for C-term acids).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DMF (Dimethylformamide), peptide grade.

-

Deprotection: 20% Piperidine in DMF.[4]

Step-by-Step:

-

Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.

-

Standard Couplings: Perform standard Fmoc cycles for all amino acids preceding the target residue.

-

Coupling Fmoc-L-3-Aminomethylphe(Boc):

-

Note: This residue is bulkier than standard phenylalanine.

-

Stoichiometry: Use 3 eq. of the amino acid, 3 eq. HATU, and 6 eq. DIPEA to ensure complete coupling.

-

Reaction Time: Extend to 2 hours or perform a double coupling (2 x 1 hour).

-

-

Completion: Continue synthesis to the N-terminus.

-

Critical Decision: If cyclizing Head-to-Side-Chain, remove the final N-terminal Fmoc. If cyclizing Side-Chain-to-Side-Chain (e.g., to an Asp/Glu), ensure the N-terminus is acetylated (capped) or Fmoc-protected if it is not involved in the ring.

-

Protocol B: Cleavage and Global Deprotection

Objective: Release peptide from resin and remove the Boc group to expose the aminomethyl amine.

Cocktail: Reagent K or similar high-scavenger mix.

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5%

-

H₂O: 2.5%

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (only if Cys/Met present; otherwise increase water/TIS).

Procedure:

-

Wash resin with DCM (3x) and dry under nitrogen.

-

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake for 2.5 to 3 hours . Note: The aminomethyl carbamate (Boc) requires standard TFA exposure; do not shorten this step.

-

Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge, wash pellet 2x with ether, and dry.

-

Analysis: Analyze crude by LC-MS. Verify mass corresponds to the linear peptide with the free aminomethyl group (Mass = Expected - Boc mass).

Protocol C: Solution Phase Macrocyclization

Objective: Form the amide bond between the 3-aminomethyl group and the carboxylic acid partner (C-terminus or Asp/Glu side chain).

Critical Parameter: High Dilution. To favor intramolecular cyclization (ring formation) over intermolecular oligomerization, the reaction must be dilute (< 1 mM).

Reagents:

-

Solvent: Anhydrous DMF or DCM.

-

Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

-

Dissolution: Dissolve the crude linear peptide in DMF to a concentration of 0.5 to 1.0 mg/mL .

-

Tip: If solubility is poor, add small amounts of DMSO, but keep DMSO < 5% if possible to ease workup.

-

-

Basification: Adjust pH to 8–9 by adding DIPEA (approx. 3–5 eq. relative to peptide).[6][7][8][5][2][9][10][3][4][11]

-

Activation: Add PyBOP (1.2 – 1.5 eq.).

-

Why PyBOP? Unlike HATU, PyBOP does not react with the free amine to form guanidinium byproducts as quickly, making it safer for slow cyclizations.

-

-

Reaction: Stir at Room Temperature. Monitor by HPLC every 1 hour.

-

Endpoint: Disappearance of linear starting material and appearance of a slightly more hydrophobic peak (Cyclic peptides typically elute later on RP-HPLC due to loss of charged termini/hydrophilic surface area).

-

-

Quench: Evaporate DMF under reduced pressure (or high vacuum).

-

Purification: Redissolve residue in Water/Acetonitrile and purify via Prep-HPLC.

Data Interpretation & Troubleshooting

Comparison of Cyclization Modes

| Feature | Head-to-Side Chain (N-term to 3-Aminomethyl) | Side-Chain-to-Side Chain (Asp/Glu to 3-Aminomethyl) |

| Linear Precursor | Free N-term amine; Free 3-Aminomethyl | Capped N-term; Free Asp/Glu carboxyl; Free 3-Aminomethyl |

| Cyclization Partner | C-terminal Carboxyl | Side Chain Carboxyl (Asp/Glu) |

| Ring Size Control | Determined by full sequence length | Determined by spacing between Phe* and Asp/Glu |

| Risk | C-terminal epimerization (low with PyBOP) | Steric hindrance if residues are adjacent |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Dimer/Oligomer peaks in MS | Concentration too high | Dilute reaction to 0.1 mg/mL or use syringe pump for slow addition of peptide to coupling agent. |

| Incomplete Deprotection (+100 Da) | Boc not removed | Ensure cleavage cocktail has sufficient TFA (95%) and water content is not too high (water hinders Boc removal slightly). |

| No Reaction (Linear remains) | Zwitterion effect / pH | Ensure pH is > 8. The aminomethyl group pKa is ~9-10; ensure enough base is present to deprotonate it. |

Mechanistic Visualization (Graphviz)

The following diagram illustrates the chemical transformation during the critical cyclization step involving the 3-aminomethyl handle.

Figure 2: Mechanistic pathway of the solution-phase cyclization facilitated by the meta-substituted phenylalanine.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][12] Chemical Reviews, 109(6), 2455-2504. Link

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

-

Chem-Impex International. "Product Data: Fmoc-3-(Boc-aminomethyl)-L-phenylalanine." Catalog Number 23984. Link

-

Thakkar, A., et al. (2014). "Tracing the Evolution of Peptide Macrocyclization." ACS Central Science. (General reference for solution phase cyclization dilution factors). Link

-

Celite, I., et al. (2019). "Solid-Phase Synthesis of Biaryl Cyclic Peptides." ResearchGate. (Context for aminomethyl-phenylalanine derivatives in stapling). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc-L-Phe(3-NH2)-OH | C24H22N2O4 | CID 155903778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 11. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Post-Synthesis Modification of the 3-Aminomethylphenylalanine Side Chain

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 3-Aminomethylphenylalanine in Peptide Drug Discovery

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties such as potency, stability, and cell permeability. Among these, 3-aminomethylphenylalanine stands out as a particularly versatile building block. Its unique structure, featuring a primary amine on a benzyl side chain, provides a reactive handle for post-synthetic modifications, allowing for the introduction of a diverse array of functionalities onto a peptide scaffold. This approach enables the creation of complex peptide conjugates, including antibody-drug conjugates (ADCs), radiolabeled peptides for imaging, and peptides functionalized with moieties that improve their pharmacokinetic profiles.

The ability to perform chemical modifications after the peptide has been synthesized on a solid support (on-resin modification) is highly advantageous. It allows for the core peptide to be assembled using standard solid-phase peptide synthesis (SPPS) methodologies, with the unique side chain of 3-aminomethylphenylalanine being selectively unmasked at the desired stage for subsequent chemical elaboration. This strategy of late-stage diversification is a key enabler for the rapid generation of peptide libraries and the optimization of lead compounds.

This document provides a comprehensive guide to the post-synthesis modification of the 3-aminomethylphenylalanine side chain. It covers the essential principles of orthogonal protection, detailed protocols for on-resin modification, and the underlying rationale for the experimental choices, ensuring a robust and reproducible workflow.

Core Principle: Orthogonal Protection Strategy

The successful post-synthesis modification of the 3-aminomethylphenylalanine side chain hinges on a well-designed orthogonal protection strategy. In the context of Fmoc-based solid-phase peptide synthesis, this means the protecting group on the aminomethyl side chain must be removable under conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the bond linking the peptide to the resin.

A commercially available and highly suitable derivative for this purpose is Fmoc-3-(Boc-aminomethyl)-L-phenylalanine .[1] Here, the Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation. The aminomethyl side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. While seemingly counterintuitive in an Fmoc/tBu strategy where final cleavage is acidic, the key is the selective and mild deprotection of the side-chain Boc group while the peptide is still on the resin and other side chains (like Lys(Boc), Asp(OtBu), etc.) remain protected. This can be achieved using milder acidic conditions than those required for full peptide cleavage.

Alternatively, and offering greater orthogonality, is the use of an allyloxycarbonyl (Alloc) protecting group on the aminomethyl side chain. The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal and final cleavage. It is selectively removed using a palladium(0) catalyst.[2][3][4] This provides a truly orthogonal handle for modification.

This guide will focus on the more commonly accessible Fmoc-3-(Boc-aminomethyl)-L-phenylalanine and will also provide a protocol for the deprotection of the Alloc group as a superiorly orthogonal alternative.

Experimental Workflow

The overall workflow for the post-synthesis modification of a peptide containing 3-aminomethylphenylalanine can be visualized as a multi-stage process, starting from the synthesis of the peptide and culminating in the purified, modified product.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for synthesizing a peptide containing Fmoc-3-(Boc-aminomethyl)-L-phenylalanine using an automated peptide synthesizer.

1.1. Materials:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-3-(Boc-aminomethyl)-L-phenylalanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Ethyl (hydroxyimino)cyanoacetate

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

1.2. Equipment:

-

Automated peptide synthesizer

-

Reaction vessel

-

Vacuum filtration apparatus

1.3. Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Perform standard automated Fmoc-SPPS cycles for each amino acid in the sequence.[5]

-

Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next Fmoc-amino acid (including Fmoc-3-(Boc-aminomethyl)-L-phenylalanine) using DIC and Oxyma Pure in DMF.

-

-

After the final amino acid coupling, perform a final Fmoc deprotection step.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Selective Deprotection of the Aminomethyl Side Chain

This section provides two alternative protocols for the selective deprotection of the aminomethyl side chain, depending on the protecting group used.

2.1. Protocol 2A: Selective Deprotection of the Boc Group

This method uses a milder acidic condition than the final cleavage cocktail to selectively remove the Boc group from the 3-aminomethylphenylalanine side chain.

2.1.1. Materials:

-

Peptide-resin from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

2.1.2. Procedure:

-

Swell the dried peptide-resin in DCM for 30 minutes.

-

Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes at room temperature with gentle agitation.

-

Filter the resin and wash thoroughly with DCM.

-

Neutralize the resin by washing with a solution of 10% DIPEA in DMF, followed by extensive washing with DMF and then DCM.

-

Dry the resin under vacuum before proceeding to the modification step.

2.2. Protocol 2B: Selective Deprotection of the Alloc Group (Orthogonal Approach)

This protocol is for peptides synthesized using Fmoc-3-(Alloc-aminomethyl)-L-phenylalanine and offers superior orthogonality.

2.2.1. Materials:

-

Peptide-resin synthesized with Fmoc-3-(Alloc-aminomethyl)-L-phenylalanine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or Dimethylamine borane complex

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

2.2.2. Procedure:

-

Swell the peptide-resin in DCM for 30 minutes in a well-ventilated fume hood.[2]

-

In a separate vial, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.

-

Add the catalyst solution to the swollen resin.

-

Immediately add phenylsilane (10 equivalents) to the resin suspension.[2]

-

Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.[5]

-

Once the deprotection is complete, wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

-

Dry the resin under vacuum.

Protocol 3: On-Resin Acylation of the Aminomethyl Side Chain

This protocol describes the acylation of the deprotected aminomethyl group with a carboxylic acid.

3.1. Materials:

-

Deprotected peptide-resin from Protocol 2

-

Carboxylic acid of interest

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

3.2. Procedure:

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vial, dissolve the carboxylic acid (5 equivalents relative to resin loading), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate at room temperature for 2-4 hours, or until the reaction is complete as determined by a Kaiser test (ninhydrin test) on a small sample of resin beads.[6]

-

Wash the resin thoroughly with DMF, followed by DCM.

-

Dry the resin under vacuum.

Table 1: Common Reagents for On-Resin Acylation

| Reagent Class | Examples | Purpose |

| Activating Agents | DIC, HBTU, HATU, PyBOP | To form a reactive ester of the carboxylic acid for efficient coupling. |

| Bases | DIPEA, N-Methylmorpholine (NMM) | To neutralize the reaction mixture and facilitate coupling. |

| Solvents | DMF, NMP, DCM | To dissolve reagents and swell the resin. |

Protocol 4: On-Resin Reductive Alkylation of the Aminomethyl Side Chain

This protocol allows for the introduction of alkyl groups to the aminomethyl side chain.

4.1. Materials:

-

Deprotected peptide-resin from Protocol 2

-

Aldehyde or ketone of interest

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1% Acetic acid in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

4.2. Procedure:

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

Add a solution of the aldehyde or ketone (10 equivalents) in 1% acetic acid in DMF to the resin.

-

Agitate the mixture for 1 hour at room temperature to form the imine/enamine intermediate.

-

Add sodium cyanoborohydride (10 equivalents) to the reaction mixture and continue to agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF, MeOH, and DCM.

-

Dry the resin under vacuum.

Protocol 5: Cleavage, Purification, and Analysis

This final protocol details the cleavage of the modified peptide from the resin and its subsequent purification.

5.1. Materials:

-

Modified peptide-resin from Protocol 3 or 4

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (H₂O)

-

0.1% TFA in ACN/H₂O (for HPLC)

5.2. Equipment:

-

Reaction vessel

-

Centrifuge

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

5.3. Procedure:

-

Treat the dried, modified peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry.

-